molecular formula C21H15Cl3N2O3 B3512742 2-chloro-3-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]naphthoquinone

2-chloro-3-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]naphthoquinone

Cat. No.: B3512742
M. Wt: 449.7 g/mol
InChI Key: YGTBHUADNHDETB-UHFFFAOYSA-N
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Description

The compound “2-chloro-3-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]naphthoquinone” is a chemical compound with the molecular formula C21H15Cl3N2O3 . It is a derivative of naphthoquinone, a class of organic compounds that are widely used in medicinal chemistry due to their various biological activities .


Synthesis Analysis

The synthesis of this compound involves a chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine . This process results in a novel multifunctional ligand precursor .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthoquinone core with a piperazine ring attached to it via a dichlorobenzoyl group . The molecular weight of the compound is 449.71 .


Chemical Reactions Analysis

The compound exhibits electroactive properties with respect to the dominant redox-active naphthoquinone moiety . It also shows strong fluorescence emission bands in the visible region .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved sources, it is known that the biological activity of naphthoquinones is often related to their redox and acid-base properties .

Properties

IUPAC Name

2-chloro-3-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O3/c22-15-6-5-12(11-16(15)23)21(29)26-9-7-25(8-10-26)18-17(24)19(27)13-3-1-2-4-14(13)20(18)28/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTBHUADNHDETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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